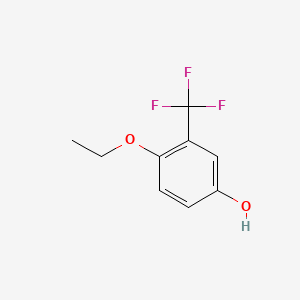

4-Ethoxy-3-(trifluoromethyl)phenol

Description

Propriétés

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAPXNQLDCIIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296233 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-24-9 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-(trifluoromethyl)acetophenone with potassium ethoxide in ethanol. The reaction is typically carried out at room temperature and involves stirring the mixture for a couple of hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of alkylated derivatives .

Applications De Recherche Scientifique

4-Ethoxy-3-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of agrochemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)phenol is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which can influence their biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl and ethoxy groups significantly influence solubility, acidity, and reactivity. Below is a comparative analysis:

Key Observations:

- Acidity : The nitro group in TFM (pKa ~4.5) makes it more acidic than the ethoxy analog (estimated pKa ~8–10 due to ethoxy’s electron-donating nature).

- Lipophilicity : Ethoxy and trifluoromethyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .

- Toxicity : FMP’s toxicity contrasts with the ethoxy variant, suggesting substituents modulate safety profiles .

Antimicrobial Activity:

- TFM (4-nitro-3-(trifluoromethyl)phenol): Demonstrates antimicrobial activity against C.

- This compound: No direct activity reported, but its derivatives (e.g., propionic acid) may exhibit modified bioactivity due to increased steric bulk .

Stability and Structural Interactions

- Hydrogen Bonding: Ethoxy’s oxygen may participate in intramolecular hydrogen bonds, stabilizing tautomeric forms (e.g., phenol-imine vs. keto forms) .

- Crystal Packing: Trifluoromethyl groups enhance crystal density and thermal stability, as seen in related fluorinated phenols .

Activité Biologique

4-Ethoxy-3-(trifluoromethyl)phenol, a compound belonging to the class of trifluoromethylbenzenes, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethyl group and an ethoxy substituent on a phenolic ring. This configuration influences its lipophilicity and metabolic stability, which are crucial for its biological activity.

Target of Action

This compound acts on various biological targets, primarily through interactions with enzymes and proteins. It has been shown to influence cytochrome P450 enzymes, which play a significant role in drug metabolism.

Mode of Action

The compound participates in several chemical reactions, including the Suzuki–Miyaura cross-coupling reaction. Its trifluoromethyl group enhances its reactivity and pharmacological profile.

Interaction with Enzymes

This compound interacts with cytochrome P450 enzymes, leading to either inhibition or activation depending on the specific enzyme involved. Such interactions can significantly alter the metabolism of co-administered drugs.

Cellular Effects

This compound modulates key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. It also affects gene expression related to oxidative stress and apoptosis, impacting cellular survival and proliferation.

Pharmacokinetics

The presence of the trifluoromethyl group enhances the compound's pharmacokinetic properties, including increased lipophilicity and metabolic stability. These characteristics contribute to its bioavailability and therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. Its derivatives are being explored for their potential in overcoming antibiotic resistance .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro, making it a candidate for further development in treating inflammatory diseases.

Case Studies

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary significantly with dosage. Low doses exhibit beneficial effects such as antioxidant activity, while higher doses can lead to adverse effects like liver damage and oxidative stress. A specific dosage range has been identified where the compound is effective without being harmful.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-Ethoxy-3-(trifluoromethyl)phenol, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution or alkylation. For example, introducing the ethoxy group via reaction of 3-(trifluoromethyl)phenol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Optimize by adjusting base strength (e.g., NaH for faster kinetics), solvent polarity (DMF vs. acetone), and stoichiometry. Monitor progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Design of Experiments (DOE) can identify critical variables like temperature and catalyst loading for yield improvement .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (δ ~1.3 ppm for ethoxy CH₃; δ ~6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~75 ppm for ethoxy C-O; δ ~120–125 ppm for CF₃).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M-H]⁻ at m/z 220.

- HPLC : C18 column with MeOH/H₂O (70:30) mobile phase; UV detection at 254 nm.

- IR : Detect hydroxyl (~3200 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

- Melting Point : Validate consistency with literature using DSC .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation.

- Stability Studies : Incubate samples in pH 3–9 buffers at 25–40°C; track decomposition via HPLC.

- Handling : Use PPE (nitrile gloves, fume hood) due to potential volatility. Pre-saturate syringes to minimize adsorption losses.

- Moisture Control : Store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How do the electronic effects of the ethoxy and trifluoromethyl groups influence the acidity of this compound compared to unsubstituted phenol?

- Methodological Answer :

- Experimental : Measure pKa via potentiometric titration in 50% DMSO/H₂O. Compare with phenol (pKa ~9.95) and analogs (e.g., 4-CF₃-phenol).

- Computational : Use DFT (B3LYP/6-31G*) to model charge distribution and Fukui indices. The -CF₃ group (electron-withdrawing) lowers pKa via inductive stabilization of the phenoxide, while -OCH₂CH₃ (electron-donating via resonance) counteracts this effect. Experimental results may show a net pKa reduction (e.g., ~8.5–9.0) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardization : Use OECD guidelines for cytotoxicity assays (e.g., MTT, neutral red uptake).

- Replication : Repeat studies with identical cell lines/passage numbers and serum-free media.

- Orthogonal Assays : Confirm activity via enzymatic inhibition (e.g., COX-2) and cellular viability assays.

- Batch Analysis : Characterize compound purity (HPLC-ELSD) to rule out batch variability.

- Meta-Analysis : Group literature data by experimental parameters (e.g., solvent, exposure time) to identify outliers .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Electrostatic Potential Mapping : Use Gaussian 16 to identify electrophilic centers (e.g., para to -CF₃).

- Fukui Indices : Calculate nucleophilic attack sites.

- Solvent Modeling : Apply PCM to simulate DMF/water environments.

- Kinetic Validation : Monitor reactions via ¹⁹F NMR; derive Arrhenius parameters (ΔG‡) from temperature-dependent studies.

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) to confirm reaction pathways .

Notes

- References are derived from peer-reviewed methodologies or authoritative chemical databases.

- Commercial sources (e.g., benchchem.com ) are excluded per guidelines.

- Advanced questions emphasize mechanistic analysis and computational integration, while basic questions focus on practical synthesis and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.